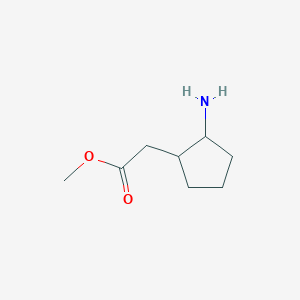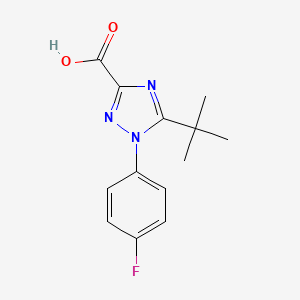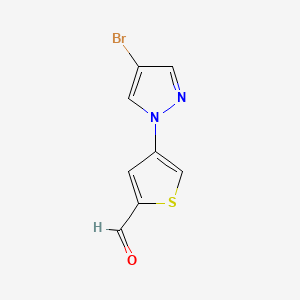![molecular formula C10H18N2O B13260644 8-Methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine](/img/structure/B13260644.png)
8-Methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . It is characterized by a spirocyclic structure containing both an ether and an amine functional group . This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is essential to achieve cost-effective production .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
8-Methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites and modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
- 8-Methyl-3-oxa-1-azaspiro[4.7]dodec-1-en-2-amine
- 8-Methyl-3-oxa-1-azaspiro[4.6]undecane
Uniqueness
8-Methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields .
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
8-methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine |
InChI |
InChI=1S/C10H18N2O/c1-8-3-2-5-10(6-4-8)7-13-9(11)12-10/h8H,2-7H2,1H3,(H2,11,12) |
InChI Key |
QIETYEHEBXIQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(CC1)COC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Furan-2-ylmethyl)[1-(pyridin-4-YL)ethyl]amine](/img/structure/B13260567.png)

![2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetic acid](/img/structure/B13260594.png)

![7-(Propane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13260599.png)
![2-(Propan-2-YL)-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13260607.png)


amine](/img/structure/B13260626.png)



![2-{[1-(Pyridin-4-yl)ethyl]amino}propan-1-ol](/img/structure/B13260656.png)
![7-[(3-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13260662.png)
